Poloxamer 188

説明

Structure

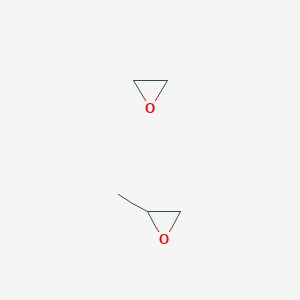

2D Structure

特性

IUPAC Name |

2-methyloxirane;oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRUAULSDPKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |

| Record name | Ethylene oxide-propylene oxide triblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide diblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poloxalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in cold water | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Liquid | |

CAS No. |

53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |

| Record name | Thanol E 4003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poloxamer 407 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLOXALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Poloxamer 188 in Cell Membrane Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poloxamer 188 (P188), a non-ionic triblock copolymer, has garnered significant interest for its remarkable ability to repair damaged cell membranes. This property positions it as a promising therapeutic agent for a range of conditions characterized by cellular injury, including muscular dystrophy, ischemia-reperfusion injury, and neurotrauma.[1][2][3] Approved by the FDA for other applications, its safety profile is well-established.[1][2][4][5] This technical guide provides an in-depth examination of the core mechanism of action by which P188 seals compromised cell membranes. It consolidates quantitative data from key studies, details common experimental protocols, and presents visual diagrams of the biophysical interactions and resulting cellular pathways. The central mechanism is a targeted, biophysical process wherein P188 preferentially inserts into damaged membrane regions of low lipid density, acting as a temporary "molecular band-aid" that facilitates the cell's endogenous repair processes.[6][7]

Core Mechanism of Action: The "Smart Surfactant" Model

This compound is an amphiphilic copolymer with a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks.[8][9] Its membrane-sealing capability is not a random detergent-like effect but a highly specific interaction governed by the local biophysical state of the lipid bilayer.

Preferential Insertion at Damaged Sites

The primary mechanism of P188 is its direct insertion into compromised areas of the plasma membrane.[2][3] In a healthy cell membrane, lipids are tightly packed, creating a surface pressure of approximately 30-35 mN/m.[7] P188 cannot insert itself into such a tightly packed, high-pressure environment.[6][10] However, when the membrane is damaged (e.g., through mechanical stress, electroporation, or oxidative injury), the lipid packing density decreases, exposing the hydrophobic core of the bilayer and reducing the local surface pressure.[3][6][7]

Studies using lipid monolayer models have precisely quantified this interaction. P188 has been shown to insert into lipid monolayers only at surface pressures at or below approximately 22 mN/m.[6][10] This pressure threshold ensures that P188's action is localized exclusively to damaged portions of the membrane, leaving healthy, intact regions unaffected.[6][11] The hydrophobic PPO core of the poloxamer associates with the exposed lipid tails, while the hydrophilic PEO chains orient towards the aqueous exterior, effectively plugging the defect.[2]

Restoration of Membrane Integrity and Function

By inserting into membrane defects, P188 performs several critical functions:

-

Acts as a Barrier: It immediately seals the pore, preventing the uncontrolled leakage of vital intracellular contents and stopping the toxic influx of extracellular ions, particularly Ca2+.[1][6]

-

Increases Lipid Packing: By physically occupying the available area within the defect, P188 forces the surrounding lipid molecules to pack more tightly, which helps to restore the membrane's natural barrier function.[1][7][12]

-

Facilitates Endogenous Repair: The temporary seal provided by P188 stabilizes the membrane, providing a crucial time window for the cell's own active, Ca²⁺-dependent repair mechanisms—such as the fusion of intracellular vesicles to form a "patch"—to function effectively.[1][2]

Reversibility and "Squeeze-Out" Mechanism

A key feature of P188's mechanism is its reversibility. Once the cell's native repair machinery has restored the membrane's integrity and the lipid packing density increases, the local surface pressure rises back to normal levels (~30 mN/m).[7] At these higher pressures, the P188 molecules are "squeezed out" of the lipid bilayer.[6][7][12] This "graceful exit" ensures that the poloxamer's effect is transient and localized to the period of active repair, preventing long-term disruption of membrane structure.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating P188's interaction with cell membranes.

Table 1: Biophysical Parameters of this compound-Lipid Interaction

| Parameter | Lipid Model | Value | Significance | Reference |

|---|---|---|---|---|

| Maximal Insertion Pressure | DPPC & DPPG Monolayers | ~22 mN/m | Defines the threshold for P188 insertion, confirming its specificity for damaged (low-pressure) membranes. | [6][10] |

| Healthy Bilayer Equivalent Pressure | Lipid Monolayers | 30-35 mN/m | P188 does not insert at this pressure, demonstrating its inability to disrupt intact membranes. | [7] |

| "Squeeze-Out" Pressure | DPPC / DPPG Monolayers | ≥36 mN/m / ≥38 mN/m | Pressure at which P188 is expelled from the monolayer, confirming the reversibility of its action. | [7] |

| Membrane Capacitance Reduction | Artificial Lipid Bilayers | ~4-8% in 5 min | Suggests P188 adsorbs into and alters the physical properties of the bilayer. |[13] |

Table 2: Efficacy of this compound in Cellular Injury Models

| Injury Model | Cell Type | P188 Concentration | Key Result | Reference |

|---|---|---|---|---|

| Amyloid Oligomer Toxicity | SH-SY5Y Neuroblastoma | 2 µg | 16% increase in cell survival compared to untreated cells. | [1] |

| Mechanical Injury | Neuronal Cells | Not specified | Restored long-term viability to control levels when applied 15 min post-injury. | [14] |

| Hypoxia/Reoxygenation | Murine Lung Epithelial | 1 mg/ml | Significantly reduced the number of PI-positive (dead) cells and enhanced repair. | [8] |

| High-Dose Irradiation (40-80Gy) | Adult Rat Skeletal Muscle | Not specified | Significantly enhanced cell viability at 4 and 18 hours post-irradiation. | [15] |

| Electroporation | Artificial Lipid Bilayers | 1.0 mM | Increased threshold voltage for electroporation and latency time to pore formation. |[13] |

Key Experimental Protocols

The mechanism of P188 has been elucidated through several key experimental paradigms.

Lipid Monolayer Insertion Assay

This in vitro technique directly assesses the interaction of P188 with lipids.

-

Methodology: A monolayer of phospholipids (e.g., dipalmitoylphosphatidylcholine, DPPC) is formed on an aqueous subphase in a Langmuir trough. This monolayer mimics a single leaflet of a cell membrane. P188 is injected into the aqueous subphase. The surface area is then compressed, and the surface pressure is continuously measured with a Wilhelmy plate.[7][12]

-

Analysis: The pressure at which P188 inserts into or is squeezed out of the monolayer is determined by comparing the pressure-area isotherms with and without the polymer.[7] Advanced imaging techniques like atomic force microscopy (AFM), X-ray reflectivity, and fluorescence microscopy can be used to visualize the morphological changes and confirm the distribution of P188 within the lipid film.[7][11][12]

Laser-Induced Cell Injury and Repair Assay

This method allows for the real-time visualization of membrane repair in living cells.

-

Methodology: Adherent cells are cultured in a medium containing a membrane-impermeable fluorescent dye, such as Propidium Iodide (PI) or FM1-43. A focused, high-intensity laser pulse is used to create a precise, localized wound in the plasma membrane of a single cell.[16][17]

-

Analysis: Upon injury, the dye enters the cell, causing a sharp increase in intracellular fluorescence. The cell's ability to repair the membrane is measured by the rate at which the fluorescence plateaus, indicating that dye entry has ceased. Time-lapse fluorescence microscopy is used to capture the kinetics of this process. The addition of P188 to the medium is assessed by its ability to shorten the time to plateau, signifying faster membrane resealing.[16][17]

Dye Exclusion Endpoint Assay

This is a high-throughput method to assess cell viability and membrane integrity across a population of cells.

-

Methodology: A cell population is subjected to a widespread injury, such as mechanical shearing (e.g., passing through a syringe), scraping, or exposure to toxins.[16][18] A membrane-impermeable dye (e.g., Trypan Blue, PI) is added to the culture.

-

Analysis: After a set incubation period, the percentage of cells that have taken up the dye (indicating failed repair and cell death) is quantified using microscopy or flow cytometry. The efficacy of P188 is determined by its ability to significantly reduce the percentage of dye-positive cells compared to an untreated control group.[8]

Visualizing Mechanisms and Workflows

The following diagrams, rendered in DOT language, illustrate the core concepts of P188's action and associated experimental workflows.

Conclusion and Future Directions

The mechanism of action of this compound in cell membrane repair is a targeted, reversible, and biophysically driven process. Its unique ability to selectively interact with damaged membrane domains makes it an intelligent therapeutic agent that stabilizes injuries and allows for cellular recovery. While the direct "patching" model is well-supported, further research is needed to fully elucidate its modulation of downstream signaling pathways, such as those involving p38 MAPK and NF-κB, which contribute to its anti-inflammatory and anti-apoptotic effects.[1][3][5][8] Understanding the nuances of P188's interaction with different lipid compositions and its synergy with the cell's native repair proteins will be critical for optimizing its use in drug development for a wide array of debilitating diseases.

References

- 1. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanisms of Endothelial Cell Membrane Repair: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P188 Therapy in In Vitro Models of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interaction between Lipid Monolayers and this compound: An X-Ray Reflectivity and Diffraction Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways [frontiersin.org]

- 9. Multiple poloxamers increase plasma membrane repair capacity in muscle and nonmuscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct observation of this compound insertion into lipid monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of this compound on phospholipid monolayer morphology: an atomic force microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hasyweb.desy.de [hasyweb.desy.de]

- 13. This compound decreases susceptibility of artificial lipid membranes to electroporation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effect of poloxamer-188 on neuronal cell recovery from mechanical injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound prevents acute necrosis of adult skeletal muscle cells following high-dose irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plasma Membrane Wounding and Repair Assays for Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imaging Cell Membrane Injury and Subcellular Processes Involved in Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

physicochemical properties of Poloxamer 188 for drug formulation

An In-depth Technical Guide to the Physicochemical Properties of Poloxamer 188 for Drug Formulation

Introduction

This compound is a synthetic non-ionic triblock copolymer renowned for its versatility as a pharmaceutical excipient. Structurally, it consists of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1] This amphiphilic nature is the foundation of its utility in drug formulation, allowing it to function as an effective emulsifier, solubilizer, stabilizer, and viscosity modifier.[2] this compound is widely used in various dosage forms, including parenteral, ophthalmic, and topical applications, due to its low toxicity and minimal irritation. In the biopharmaceutical sector, it is also valued for its ability to protect cells from shear stress in bioreactors. This guide provides a detailed examination of the core physicochemical properties of this compound, the experimental methods used to characterize them, and their direct implications for drug formulation.

Core Physicochemical Properties of this compound

The functional characteristics of this compound are defined by a set of key physicochemical parameters. These quantitative properties are essential for formulators to predict and control the behavior of the excipient in a drug delivery system.

| Property | Value | Significance in Formulation |

| Average Molecular Weight | ~7680 - 9510 g/mol | Influences viscosity, gelation properties, and micelle size.[1][3] |

| Polyoxyethylene (PEO) Content | ~80% (79.9-83.7%) | Determines the hydrophilicity of the polymer, impacting solubility and HLB value.[3] |

| Hydrophilic-Lipophilic Balance (HLB) | >24 (typically ~29) | A high HLB value indicates strong hydrophilic character, making it an excellent solubilizer and O/W emulsifier.[3][4] |

| Critical Micelle Concentration (CMC) | ~0.1% w/v to 4.8 x 10⁻⁴ M | The concentration above which micelles form, enabling the solubilization of poorly water-soluble drugs.[1][5] |

| Cloud Point | >100 °C | The temperature above which the polymer becomes less soluble; a high cloud point ensures stability at physiological temperatures.[3] |

| Physical Form | Solid (white, prilled, or cast) | Affects handling and processing during formulation manufacturing.[3] |

Detailed Physicochemical Characteristics and Formulation Relevance

Molecular Structure and Amphiphilicity

The defining feature of this compound is its PEO-PPO-PEO triblock copolymer structure. The central PPO block is hydrophobic, while the two external PEO blocks are hydrophilic.[1] This dual character, or amphiphilicity, allows this compound to orient itself at oil-water interfaces, reducing surface tension and stabilizing emulsions.[6][7]

Caption: Block diagram of this compound's amphiphilic structure.

Micellization and Solubilization

In aqueous solutions, at concentrations below the Critical Micelle Concentration (CMC), this compound exists as individual polymer chains (unimers).[1] As the concentration increases beyond the CMC, the unimers spontaneously self-assemble into spherical structures called micelles.[8] These micelles have a core formed by the hydrophobic PPO blocks and a corona of the hydrophilic PEO blocks, which interfaces with the surrounding water.[5] This hydrophobic core acts as a microenvironment for encapsulating poorly water-soluble drugs, significantly enhancing their apparent solubility and bioavailability.[9]

Caption: Self-assembly of this compound micelles and drug encapsulation.

Thermo-reversible Gelation

Poloxamer solutions exhibit thermo-reversible gelation, a phenomenon where they exist as low-viscosity liquids at refrigerated temperatures but form a semi-solid gel upon warming to physiological temperatures.[10][11] This transition is driven by temperature-induced dehydration of the PPO blocks, leading to increased micellar aggregation and packing. While this compound alone requires high concentrations to gel, it is frequently combined with other poloxamers, like Poloxamer 407, to precisely modulate the gelation temperature (Tgel) for in situ gelling formulations.[10][12][13] These systems are easily administered as liquids and then gel upon contact with the body, providing sustained drug release at the site of application, such as in the eye or on the skin.[10][14]

Caption: Logical flow of the thermo-reversible sol-gel transition.

Viscosity

The viscosity of this compound solutions is a critical parameter for many pharmaceutical applications, affecting everything from manufacturing processes like stirring and filling to the final product's performance.[15] Aqueous solutions of this compound generally exhibit Newtonian flow properties at lower concentrations, with viscosity increasing with concentration.[16] At higher concentrations, particularly near the gelation point, the behavior becomes non-Newtonian (shear-thinning), which is desirable for topical products that need to be easily spreadable.[15][16] Viscosity is highly dependent on temperature, and this relationship is harnessed in thermo-responsive formulations.[16]

Applications in Major Dosage Forms

-

Parenteral Formulations: Used as a solubilizing and stabilizing agent for intravenous drug delivery. It is also explored as an alternative to polysorbates in biologic formulations.[2][17][18]

-

Ophthalmic Formulations: A key component in in situ gelling systems. These formulations are administered as eye drops and form a gel on the ocular surface, increasing drug residence time and bioavailability.[11][14][19][20]

-

Topical Formulations: Acts as an emulsifier and stabilizer in creams and lotions and is a primary component in thermoreversible gels for topical drug delivery.[10][21]

-

Solid Self-Emulsifying Drug Delivery Systems (SEDDS): this compound can serve as both a solidifying agent for lipids and an emulsifying agent upon dispersion in aqueous media, creating a novel solid SEDDS.[22]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter determined by observing an abrupt change in a physical property of the surfactant solution as a function of its concentration.[23]

Method 1: Surface Tension Measurement

-

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached and micelles form, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in concentration.[8][23]

-

Protocol:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The CMC is determined from the inflection point of the curve, where the slope changes abruptly.[23]

-

Caption: Experimental workflow for determining CMC via tensiometry.

Method 2: Fluorescence Spectroscopy (Probe Method)

-

Principle: This technique uses a hydrophobic fluorescent probe, such as pyrene. In an aqueous environment below the CMC, the probe's fluorescence spectrum is characteristic of a polar environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, causing a significant change in its fluorescence spectrum (e.g., a shift in the intensity ratio of certain vibronic peaks or a sharp increase in fluorescence intensity).[8][24]

-

Protocol:

-

Prepare a series of this compound solutions of varying concentrations, each containing a fixed, low concentration of the fluorescent probe.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum for each sample using a spectrofluorometer.

-

Plot the relevant fluorescence parameter (e.g., intensity ratio I1/I3 for pyrene, or total intensity) against the surfactant concentration.

-

The CMC is identified as the concentration at which a sharp change in the slope of the plot occurs.[24]

-

Measurement of Gelation Temperature (Tgel)

Method 1: Tube Inverting Test

-

Principle: A simple, qualitative method to estimate the Tgel. A solution is considered a gel when it no longer flows upon inversion.[25][26]

-

Protocol:

-

Place a small volume (e.g., 2 mL) of the this compound solution in a sealed vial.

-

Immerse the vial in a temperature-controlled water bath, starting at a low temperature (e.g., 4°C).

-

Slowly increase the temperature of the bath in small increments (e.g., 1°C/min).

-

At each temperature increment, remove the vial and invert it 90° or 180°.

-

The Tgel is recorded as the temperature at which the solution no longer flows within a specified time (e.g., 30 seconds).

-

Method 2: Rheological Measurement

-

Principle: A more precise and quantitative method using a rheometer. The Tgel is often defined as the temperature at which the storage modulus (G'), representing the elastic properties, becomes equal to or exceeds the loss modulus (G''), representing the viscous properties.[25][27]

-

Protocol:

-

Load the this compound solution onto the plate of a controlled-stress or controlled-strain rheometer equipped with a temperature control unit (e.g., a Peltier plate).[25]

-

Perform an oscillatory temperature sweep. The sample is subjected to a small, oscillating strain at a constant frequency while the temperature is ramped up at a controlled rate (e.g., 2 K/min).[13]

-

Record the storage modulus (G') and loss modulus (G'') as a function of temperature.

-

The Tgel is determined as the temperature at which the G' and G'' curves intersect (G' = G'').[27]

-

Viscosity Measurement

-

Principle: Rotational viscometry is a standard method for characterizing the flow behavior of pharmaceutical liquids and semi-solids.[15][28]

-

Protocol:

-

Place the this compound solution in the sample holder of a rotational viscometer (e.g., a cone-and-plate or concentric cylinder viscometer).[29]

-

Allow the sample to equilibrate to the desired measurement temperature.

-

Perform a shear rate sweep, measuring the viscosity at a range of increasing or decreasing shear rates.[30]

-

Plot viscosity as a function of shear rate to determine the flow behavior (e.g., Newtonian, shear-thinning).

-

Measurements can be repeated at different temperatures to characterize the temperature-dependence of viscosity.[30]

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - CD Formulation [formulationbio.com]

- 3. This compound 9003-11-6 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. specialchem.com [specialchem.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. etflin.com [etflin.com]

- 10. Poloxamer-Based Thermoreversible Gel for Topical Delivery of Emodin: Influence of P407 and P188 on Solubility of Emodin and Its Application in Cellular Activity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. Quality control of pharmaceutical products using rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 16. transchemcorp.com [transchemcorp.com]

- 17. This compound as surfactant in biological formulations - An alternative for polysorbate 20/80? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. New method for ophthalmic delivery of azithromycin by poloxamer/carbopol-based in situ gelling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Applications of poloxamers in ophthalmic pharmaceutical formulations: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. EP2167045A2 - Topical poloxamer formulations for enhancing microvascular flow: compositions and uses thereof - Google Patents [patents.google.com]

- 22. Development of solid self-emulsifying drug delivery system (SEDDS) I: use of this compound as both solidifying and emulsifying agent for lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. agilent.com [agilent.com]

- 25. Rheological Measurement of the Gelation Temperature of Thermoresponsive Hydrogels: A Tutorial Using Pluronic F127 [morressier.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. kalstein.pl [kalstein.pl]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. Pharmaceutical Applications of Viscosity Measurement- Sample Characterization to Product Performance [healthtech.com]

A Technical Guide to the Critical Micelle Concentration of Poloxamer 188 in Aqueous Solutions

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Poloxamer 188 (P188), also known by trade names such as Pluronic® F68 and Kolliphor® P188, is a non-ionic triblock copolymer consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks. Its amphiphilic nature and excellent biocompatibility make it a widely used excipient in the pharmaceutical industry for applications including solubilization, emulsification, and protein stabilization.

A key parameter governing the behavior of surfactants like this compound in solution is the Critical Micelle Concentration (CMC). The CMC is the specific concentration above which individual surfactant molecules (unimers) begin to self-assemble into organized aggregates known as micelles. This transition profoundly alters the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity. Understanding the CMC of this compound is therefore critical for designing stable and effective drug formulations.

This technical guide provides an in-depth overview of the CMC of this compound in aqueous solutions. It consolidates quantitative data from various studies, details the experimental methodologies used for its determination, and explores the key factors that influence this critical parameter.

Critical Micelle Concentration (CMC) of this compound

The CMC of this compound is not a single, fixed value but is highly sensitive to experimental conditions, most notably temperature. At room temperature (20-25°C), P188 often does not form micelles in simple aqueous solutions, even at concentrations as high as 10 mg/mL[1][2]. Micellization is typically observed at physiologically relevant temperatures (e.g., 37°C). The variability in reported CMC values underscores the importance of considering the specific conditions of the formulation.

Table 1: Reported Critical Micelle Concentration (CMC) Values for this compound

| CMC Value (mg/mL) | Temperature (°C) | Aqueous Medium / Conditions | Measurement Method | Reference |

| 29 - 38 | 37 | Not specified (Clinical preparation) | Dye (Sudan IV) Solubilization | [2] |

| 24 - 32 | 37 | Not specified (Non-clinical preparation) | Dye (Sudan IV) Solubilization | [2] |

| 0.743 | Not specified | Not specified | Not specified | [3] |

| 0.743 | Not specified | Not specified | Fluorescence Probe Technique | [4] |

| ~1.0 (0.1%) | Not specified | 50 mM Tris pH 7.5, 30 mM KCl | Not specified | [5] |

| No Micellization | 20 - 22 | 5 mmol/L phosphate buffer | Small-Angle X-ray Scattering (SAXS) | [1] |

| Unimer-Micelle Transition | 20 - 22 | 5 mmol/L phosphate buffer with phenol | Small-Angle X-ray Scattering (SAXS) | [1] |

Factors Influencing the CMC of this compound

The self-assembly of this compound into micelles is a thermodynamically driven process that can be significantly influenced by several external factors.

Temperature

Temperature is one of the most critical factors affecting the CMC of poloxamers. Unlike many other copolymers, poloxamers exhibit inverse temperature-dependent solubility in water[6]. As the temperature increases, the hydrogen bonds between the water molecules and the polymer chains (particularly the PPO block) weaken. This desolvation makes the PPO block more hydrophobic, which in turn favors the self-assembly into micelles to minimize contact with water. Consequently, an increase in temperature generally leads to a sharp decrease in the CMC value[6]. This is why P188 readily forms micelles at 37°C but not at room temperature[2].

Additives

The presence of other molecules in the aqueous solution can significantly alter the micellization behavior of P188.

-

Preservatives: Pharmaceutical formulations often contain preservatives like phenol and benzyl alcohol. These molecules can induce micelle formation in P188 solutions even at room temperature, where it would otherwise exist as unimers[1][7]. Studies using Small-Angle X-ray Scattering (SAXS) have shown that a unimer-to-micelle transition occurs in the presence of a critical concentration of phenol[1][7]. The addition of benzyl alcohol can further lower the concentration of phenol required to induce micellization[1].

-

Salts and Buffers: Inorganic salts can influence the hydration of the polymer chains. By competing for water molecules, salts can reduce the hydration of the PPO block, which promotes micellization and lowers the critical micelle temperature[8]. The type of buffer and its ionic strength can also impact the stability and aggregation of P188 in solution[3].

Chemical Modification

Covalently modifying the structure of this compound can change its amphiphilicity and, consequently, its CMC. For instance, a study involving the conjugation of heparin to P188 demonstrated a decrease in the CMC from 0.743 mg/mL for the unmodified polymer to 0.483 mg/mL for the heparin-P188 conjugate[4].

Caption: Factors influencing the Critical Micelle Concentration (CMC) of this compound.

Experimental Protocols for CMC Determination

Several analytical techniques can be employed to determine the CMC of this compound. The choice of method depends on the required sensitivity, the nature of the formulation, and the available instrumentation. A generalized workflow is presented below.

Caption: Generalized experimental workflow for determining the CMC of this compound.

Dye Solubilization Method (UV-Vis Spectrophotometry)

This method is based on the significant increase in the solubility of a hydrophobic dye in the presence of micelles.

-

Principle: A water-insoluble dye, such as Sudan IV, is added to a series of P188 solutions of varying concentrations. Below the CMC, the dye remains largely insoluble. Above the CMC, the hydrophobic cores of the micelles encapsulate the dye molecules, leading to a sharp, measurable increase in the absorbance of the solution.

-

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

This compound

-

Sudan IV dye

-

Appropriate aqueous buffer/solution

-

Stoppered glass vials, sonicator, shaking water bath, 0.45 µm filters.

-

-

Detailed Protocol (adapted from[2]):

-

Prepare a stock solution of this compound in the desired aqueous medium.

-

Create a series of dilutions from the stock solution in triplicate in stoppered glass vials.

-

Add a known, constant amount of Sudan IV dye (e.g., 2.5 mg/mL) to each vial.

-

Sonicate the samples for approximately 2 minutes to ensure dispersion.

-

Incubate the vials overnight at the desired temperature (e.g., 37°C) in a shaking water bath to reach equilibrium.

-

After incubation, filter the samples through a surfactant-free 0.45 µm filter to remove any undissolved dye.

-

Measure the absorbance of the filtrate of each solution spectrophotometrically at the dye's λ_max (e.g., 515 nm for Sudan IV).

-

-

Data Analysis: Plot the measured absorbance against the concentration of this compound. The plot will show two linear regions. The CMC is determined from the intersection point of the two extrapolated linear portions of the graph.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of any surface-active agent.

-

Principle: Surfactant molecules adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases. Once the interface becomes saturated with monomers and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in concentration[9].

-

Apparatus and Materials:

-

Tensiometer (using methods like Du Noüy ring or Wilhelmy plate)

-

This compound

-

High-purity water or desired buffer.

-

-

Detailed Protocol (general procedure based on[9][10]):

-

Prepare a series of this compound solutions with precisely known concentrations in high-purity water or the relevant buffer.

-

Calibrate the tensiometer according to the manufacturer's instructions, ensuring the probe (ring or plate) is impeccably clean.

-

Measure the surface tension of the pure solvent first.

-

Proceed to measure the surface tension of each P188 solution, starting from the most dilute and moving to the most concentrated to minimize contamination. Ensure temperature is strictly controlled throughout the experiment.

-

Allow each measurement to equilibrate before recording the value.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The resulting graph will typically show a sharp break or inflection point. The concentration corresponding to this point is the CMC[10].

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful structural technique that directly probes the formation of nanoscale aggregates like micelles.

-

Principle: X-rays are scattered by the electrons in the sample. The resulting scattering pattern contains information about the size, shape, and arrangement of particles in the solution. A solution of P188 unimers (small, individual polymer coils) will produce a distinctly different scattering pattern than a solution containing larger, more organized micelles. The transition from a unimer-dominated to a micelle-dominated system is clearly observable.

-

Apparatus and Materials:

-

SAXS instrument (with a high-intensity X-ray source and a 2D detector)

-

This compound

-

Aqueous solution/buffer of interest.

-

-

Detailed Protocol (adapted from[1]):

-

Prepare a series of this compound solutions at different concentrations in the buffer of interest (e.g., 5 mmol/L phosphate buffer).

-

If studying the effect of additives, prepare samples with a fixed P188 concentration and varying concentrations of the additive (e.g., phenol).

-

Load each sample into a temperature-controlled sample holder (e.g., a quartz capillary).

-

Collect the 2D scattering data for each sample, as well as for the background (buffer only).

-

Radially average the 2D data to obtain 1D scattering profiles of intensity (I) versus the scattering vector (Q).

-

Subtract the background scattering from each sample's profile.

-

-

Data Analysis: Analyze the shape of the I(Q) vs. Q curves. A significant change in the scattering pattern, particularly at low Q values, indicates the formation of larger structures. By comparing the scattering profiles across the concentration series, the point at which micelles appear can be identified as the unimer-micelle transition concentration[1]. Further analysis (e.g., Guinier analysis) can provide information on the size (radius of gyration, R_g) and molecular mass of the scattering particles, confirming the transition from unimers to micelles[1].

Conclusion

The Critical Micelle Concentration of this compound is a dynamic parameter of fundamental importance in pharmaceutical science. It is not an intrinsic constant but is critically dependent on the formulation's temperature, composition, and any chemical modifications to the polymer. At room temperature, P188 typically does not form micelles, but micellization is readily induced by increasing the temperature to physiological levels or by adding certain excipients like preservatives. This technical guide highlights the variability in reported CMC values and details robust experimental methods for its determination. For researchers and drug development professionals, a thorough understanding and precise determination of the CMC under relevant formulation conditions are essential for ensuring product stability, efficacy, and performance.

References

- 1. Micelle formation and phase separation of this compound and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Influence of Parameters Used to Prepare Sterile Solutions of this compound on Their Physicochemical Properties [mdpi.com]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

In Vitro Biocompatibility and Toxicology of Poloxamer 188: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biocompatibility and toxicology of Poloxamer 188 (P188), a non-ionic triblock copolymer widely used in pharmaceutical and biomedical applications. This document summarizes key quantitative data from various studies, details experimental protocols for assessing its effects, and visualizes the known cellular signaling pathways influenced by P188.

Quantitative Toxicological Data

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on cell viability, cytotoxicity, apoptosis, and inflammatory responses.

Table 1: Cell Viability and Cytotoxicity

| Cell Line | Assay | This compound Concentration | Exposure Time | Results | Reference |

| Human Polymorphonuclear (PMN) cells | Trypan Blue Exclusion & Flow Cytometry | 0.5 - 15 mg/mL | Not specified | >95% viability across all concentrations | [1] |

| Mouse Brain Microvascular Endothelial Cells (MBEC) | CellTiter 96 AQueous One Solution | 10 µM, 100 µM, 1 mM | 2 hours (reoxygenation) | Increased cell number/viability at 1 mM after hypoxia | [2] |

| Human Neuroblastoma (SH-SY5Y) | AlamarBlue | 2 µg/mL (approx. 0.24 µM) | 15 minutes post-Aβ42 exposure | 16% increase in cell survival | [3] |

| Rat Skeletal Muscle Fibers (FDB) | Not specified | 1 mM | 18 hours post-irradiation (40 Gy) | Increased viability compared to no treatment | [4] |

| Human Cardiomyocytes (HCMs) | LDH Release | 0.1 µM, 1 µM, 1 mM, 2 mM | 3h hypoxia + 2h reoxygenation | 1 mM P188 significantly decreased LDH release | [5] |

| Chinese Hamster Ovary (CHO) | Not specified | Up to 5 g/L | Not specified | No negative impact on cell viability | [6] |

Table 2: Apoptosis

| Cell Line | Assay | This compound Concentration | Exposure Time | Results | Reference |

| Chinese Hamster Ovary (CHO) | Cleaved Caspase-3 Detection | Not specified | Not specified | Significantly delayed onset of apoptosis | [7] |

| Primary Cortical Neurons | Cytochrome c Release, Caspase-3 Activation | Not specified | Not specified | Decreased cytochrome c release and caspase-3 activation | [8] |

Table 3: Inflammatory Response

| Cell Type | Parameter Measured | This compound Concentration | Conditions | Results | Reference |

| Human Polymorphonuclear (PMN) cells | Superoxide Anion Production | 0.5, 2.0, 6.0 mg/mL | Unstimulated, PAF-primed, fMLP-activated | Increased superoxide anion production | [1] |

| Human Polymorphonuclear (PMN) cells | Superoxide Anion Production | 15 mg/mL | PMA-activated | Decreased superoxide anion production | [1] |

| Human Polymorphonuclear (PMN) cells | CD11b Expression | 15 mg/mL | fMLP-activated | Increased CD11b expression | [1] |

| Human Polymorphonuclear (PMN) cells | CD11b Expression | 0.5, 2.0, 6.0 mg/mL | PMA-activated | Decreased CD11b expression | [1] |

Table 4: Hemocompatibility

| Blood Component | Assay | this compound Concentration | Results | Reference | |---|---|---|---|---|---| | Human Platelets | Agonist-Induced Aggregation (ADP, Collagen) | 2 mg/mL and 10 mg/mL | Protective effect on ADP and collagen-induced aggregation |[9] | | Human Red Blood Cells | Polymer-Induced Aggregation | 0.5 - 5 mg/mL | Dose-dependent inhibition of aggregation |[10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the biocompatibility and toxicology of this compound.

Cell Viability Assays

2.1.1. MTT Assay for CHO Cells

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability of CHO cells in suspension culture.

-

Cell Culture: Culture CHO cells in a suitable growth medium, with or without varying concentrations of this compound (e.g., 0-5 g/L), in baffled shake flasks to simulate bioreactor conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^5 cells/mL in a final volume of 100 µL per well.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

2.1.2. LDH Cytotoxicity Assay for Neuronal Cells

This protocol is designed to quantify membrane damage in neuronal cells exposed to stressors, with or without the protective presence of this compound.

-

Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and culture until the desired confluency.

-

Induction of Injury: Induce cellular injury through methods such as exposure to excitotoxins (e.g., glutamate), oxidative stress (e.g., H2O2), or mechanical trauma. Co-incubate with varying concentrations of this compound (e.g., 10 µM - 1 mM).

-

Sample Collection: After the desired incubation period, carefully collect a 50 µL aliquot of the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, add the collected supernatant to an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add a stop solution to terminate the reaction.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the amount of LDH released.

Apoptosis Assay

2.2.1. Caspase-3 Activation in CHO Cells

This protocol outlines the detection of a key apoptosis marker, cleaved caspase-3, in CHO cells.

-

Cell Treatment: Culture CHO cells with and without this compound under conditions that may induce apoptosis (e.g., nutrient deprivation, exposure to pro-apoptotic agents).

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Inflammatory Response Assays

2.3.1. Oxidative Burst in Human Polymorphonuclear (PMN) Cells by Flow Cytometry

This protocol measures the production of superoxide anions, a key indicator of oxidative burst in neutrophils.

-

Blood Collection and PMN Isolation: Isolate PMNs from fresh human whole blood using standard methods such as density gradient centrifugation.

-

Cell Treatment: Resuspend the isolated PMNs in a suitable buffer and treat with different concentrations of this compound (e.g., 0.5 - 15 mg/mL).

-

Stimulation: Stimulate the cells with agonists such as phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP) to induce oxidative burst. Include unstimulated controls.

-

Staining: Add a fluorescent probe for superoxide detection, such as dihydroethidium (DHE).

-

Incubation: Incubate the cells at 37°C for a specified time (e.g., 15-30 minutes).

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and measure the fluorescence intensity in the appropriate channel. An increase in fluorescence indicates an increase in superoxide production.

Hemocompatibility Assays

2.4.1. Platelet Aggregation Assay

This protocol assesses the effect of this compound on platelet function.

-

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh human blood by centrifugation.

-

Treatment: Incubate the PRP with various concentrations of this compound (e.g., 2 and 10 mg/mL) or a vehicle control.

-

Aggregation Measurement: Place the treated PRP in an aggregometer. Add a platelet agonist such as adenosine diphosphate (ADP) or collagen to induce aggregation.

-

Data Analysis: Monitor the change in light transmittance over time. A decrease in the rate and extent of aggregation indicates an inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key experimental workflows and the known signaling pathways affected by this compound.

Experimental Workflows

Caption: General workflow for assessing the effect of this compound on cell viability under stress.

Caption: Workflow for measuring oxidative burst in PMNs treated with this compound.

Signaling Pathways

References

- 1. Effects of this compound on human PMN cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Exerts Direct Protective Effects on Mouse Brain Microvascular Endothelial Cells in an In Vitro Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cellculturedish.com [cellculturedish.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. P188 Therapy in In Vitro Models of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Protective Effect of Poloxamer-188 on Platelet Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of polymer-induced red blood cell aggregation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Amphiphilic Balance: A Technical Guide to the Hydrophilic-Lipophilic Balance of Poloxamer 188

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive understanding of the Hydrophilic-Lipophilic Balance (HLB) of Poloxamer 188, a critical parameter influencing its functionality as a non-ionic surfactant in a myriad of pharmaceutical applications. This document delves into the theoretical calculation of its HLB value, outlines experimental methodologies for its determination, and explores its pivotal role in biological systems, particularly in the context of cell membrane stabilization.

Physicochemical Properties of this compound

This compound is a synthetic triblock copolymer consisting of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1][2] This amphiphilic structure is responsible for its surface-active properties. The specific composition and molecular weights of these blocks determine its overall physicochemical characteristics, including its widely recognized high HLB value.

| Property | Value | References |

| Synonyms | Pluronic® F68, Kolliphor® P 188 | [3] |

| Chemical Structure | (PEO)a-(PPO)b-(PEO)a | [2] |

| Average Number of PEO units (a) | ~80 | |

| Average Number of PPO units (b) | ~27 | |

| Average Molecular Weight | 7680 - 9510 g/mol | |

| Weight Percent of Oxyethylene (PEO) | 79.9% - 83.7% | |

| Appearance | White, prilled or cast solid | |

| Solubility | Freely soluble in water and alcohol | |

| Reported HLB Value | ~29 |

The Hydrophilic-Lipophilic Balance (HLB): Theoretical Calculation

The HLB system, developed by Griffin, provides a numerical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant. For non-ionic surfactants like this compound, the HLB value can be calculated using Griffin's method, which is based on the weight percentage of the hydrophilic portion (PEO) of the molecule.[4]

Griffin's Method Formula:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion (the two PEO blocks).

-

M is the total molecular mass of the molecule.

Alternatively, a simplified formula for polyoxyethylene-based non-ionic surfactants is:

HLB = E / 5

Where:

-

E is the weight percentage of ethylene oxide (oxyethylene).[4]

Calculation for this compound:

Given that the weight percent of oxyethylene in this compound is approximately 81.8% (average value), the theoretical HLB can be calculated as:

HLB = 81.8 / 5 = 16.36

It is important to note that while this calculation provides a theoretical value, the widely reported HLB value for this compound is around 29. This discrepancy can arise from the specific manufacturing process, the distribution of polymer chain lengths, and the limitations of the empirical formula for complex polymers. The higher experimental value suggests a significantly greater hydrophilic character than predicted by this simple calculation alone.

Experimental Determination of HLB

The HLB value of a surfactant can be determined experimentally through various methods. These methods are crucial for verifying the calculated values and for assessing the properties of specific batches of the surfactant. Below are detailed protocols for two common experimental approaches.

Emulsion Stability Method (Griffin's Original Method)

This method involves preparing a series of emulsions with a specific oil phase and observing their stability. The HLB of the surfactant or surfactant blend that produces the most stable emulsion corresponds to the Required HLB (RHLB) of that oil.

Protocol:

-

Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values. This is typically achieved by mixing a low HLB surfactant (e.g., Span 80, HLB = 4.3) and a high HLB surfactant (e.g., Tween 80, HLB = 15.0) in different ratios.

-

Oil Phase Selection: Choose a standard oil for which the RHLB is known (e.g., mineral oil, RHLB ≈ 10.5 for O/W emulsion).

-

Emulsion Formulation: For each surfactant blend, prepare an oil-in-water (O/W) emulsion with a fixed oil-to-water ratio (e.g., 20% oil, 75% water, 5% surfactant blend).

-

Homogenization: Homogenize each formulation under standardized conditions (e.g., using a high-shear mixer for a specific time and speed).

-

Stability Assessment: Observe the stability of the emulsions over a defined period (e.g., 24 hours, 7 days) at a constant temperature. Assess for signs of instability such as creaming, coalescence, or phase separation.

-

HLB Determination: The HLB of the surfactant blend that produces the most stable emulsion is considered the RHLB of the oil. To determine the HLB of an unknown surfactant like this compound, it can be blended with a known surfactant, and the HLB of the blend that provides the best emulsification is used to calculate the HLB of the unknown surfactant.

Water Titration Method (Greenwald Method)

This method determines the water number of a surfactant, which can then be correlated to its HLB value. The water number is the amount of water that can be added to a solution of the surfactant in a non-polar solvent before turbidity appears.

Protocol:

-

Sample Preparation: Dissolve a precise amount of this compound (e.g., 1 gram) in a specified volume of a non-polar solvent (e.g., benzene or a mixture of benzene and dioxane).

-

Titration Setup: Place the solution in a clear, stoppered container and maintain a constant temperature.

-

Water Titration: Slowly titrate the solution with distilled water from a burette, with constant stirring.

-

Endpoint Determination: The endpoint is the first appearance of a persistent turbidity in the solution. Record the volume of water added. This volume is the water number.

-

HLB Correlation: The HLB value is then determined by comparing the measured water number to a standard curve or chart that correlates water numbers to HLB values for a series of known non-ionic surfactants.

Role of HLB in Biological Systems: Cell Membrane Stabilization

The high HLB value of this compound signifies its strong hydrophilic nature, which is a key determinant of its interaction with biological membranes. In the context of drug delivery and cytoprotection, the HLB of this compound plays a crucial role in its ability to stabilize and repair damaged cell membranes, particularly in conditions like ischemia-reperfusion injury.[5][6]

Ischemia-reperfusion (I/R) injury leads to cell membrane damage, increased permeability, and the activation of inflammatory and apoptotic signaling pathways.[5] this compound has been shown to mitigate this damage by inserting its hydrophobic PPO block into the compromised lipid bilayer, while the hydrophilic PEO blocks remain in the aqueous environment. This interaction is thought to "seal" the damaged membrane, reducing leakage and restoring membrane integrity.[7][8]

Furthermore, by stabilizing the cell membrane, this compound can modulate downstream signaling pathways that are triggered by I/R injury. For instance, it has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation, and to suppress apoptosis by affecting the levels of cleaved caspase-3 and the anti-apoptotic protein Bcl-2.[5][6]

Caption: Proposed mechanism of this compound in cell membrane stabilization.

Conclusion

The Hydrophilic-Lipophilic Balance is a fundamental characteristic of this compound that governs its surfactant properties and its interactions within biological systems. While theoretical calculations provide a foundational understanding, experimental determination of the HLB value is essential for precise formulation development. The remarkably high HLB of this compound underpins its efficacy as a stabilizer and emulsifier and, more critically, its therapeutic potential in protecting cells from membrane damage. A thorough comprehension of its HLB is therefore indispensable for researchers and scientists working to harness the full potential of this versatile polymer in drug development and beyond.

References

- 1. nsj.org.sa [nsj.org.sa]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways [frontiersin.org]

- 7. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Characterization of Poloxamer 188 Block Copolymer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of Poloxamer 188, a widely used triblock copolymer in the pharmaceutical and biotechnology industries. This document outlines the key structural and physicochemical parameters of this compound, detailed experimental protocols for its characterization, and visual representations of experimental workflows and molecular principles.

Introduction to this compound

This compound is a non-ionic triblock copolymer consisting of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO).[1][2][3][4] This amphiphilic structure imparts surfactant properties, making it a valuable excipient in a variety of applications, including as an emulsifier, solubilizing agent, and for protecting cells from shear stress in bioreactors.[2][3] A thorough understanding of its structural characteristics is crucial for formulation development, quality control, and ensuring consistent performance.

Physicochemical and Structural Properties

The functional properties of this compound are dictated by its molecular weight, the ratio of its hydrophilic to lipophilic blocks, and its behavior in aqueous solutions. The key quantitative parameters are summarized in the tables below.

Table 1: Molecular and Structural Specifications of this compound

| Parameter | Value | References |

| Average Molecular Weight (Da) | 7680 - 9510 | [5] |

| Number of PEO units (a) | ~80 per block | [6][7] |

| Number of PPO units (b) | ~27 | [5][6] |

| PEO Content (%) | 79.9 - 83.7 | [5] |

| Polydispersity Index (PDI) | 1.06 - 1.07 | [8] |

Table 2: Physicochemical Properties of this compound in Aqueous Solution

| Parameter | Value | References |

| Hydrophilic-Lipophilic Balance (HLB) | >24 (typically ~29) | [6] |

| Critical Micelle Concentration (CMC) | 0.48 mM to 4.8 x 10⁻⁴ M | |

| Aggregation Number | ~50 | [9] |

| Cloud Point (°C) | >100 |

Experimental Characterization Protocols

A multi-faceted approach is required to fully characterize the structure and properties of this compound. The following sections detail the experimental methodologies for key analytical techniques.

Logical Relationship of this compound's Structure and Function

Caption: Structure-function relationship of this compound.

General Experimental Workflow for Characterization

Caption: General workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure and the ratio of PEO to PPO blocks in this compound.

Objective: To confirm the identity of this compound and to quantify the PEO/PPO ratio.

Methodology:

-

Sample Preparation: Dissolve approximately 10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

-

Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical spectral parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signal corresponding to the methyl protons (-CH₃) of the PPO block, which appears around 1.1 ppm.[10]

-

Integrate the signals for the methylene (-CH₂-) and methine (-CH-) protons of both the PEO and PPO blocks, which appear around 3.4-3.7 ppm.[10]

-

The ratio of the integrals of these regions can be used to calculate the PEO/PPO ratio and the percentage of PEO content.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound, confirming its chemical identity.

Objective: To identify the functional groups characteristic of the PEO and PPO blocks.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition:

-

Record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands:

-

C-H stretching vibrations of the alkyl groups in PPO and PEO (around 2880-2970 cm⁻¹).

-

C-O-C ether stretching vibrations (a strong band around 1100 cm⁻¹).

-

-OH stretching from the terminal hydroxyl groups (a broad band around 3400-3500 cm⁻¹).

-

-

Size Exclusion Chromatography (SEC)

SEC is employed to determine the molecular weight distribution (MWD), weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI) of this compound.

Objective: To determine the molecular weight averages and PDI.

Methodology:

-

Sample Preparation: Dissolve this compound in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm filter before injection.

-

Instrumentation: A standard SEC system equipped with a refractive index (RI) detector is typically used.[7][11] A suitable column set for separating polymers in the molecular weight range of this compound should be selected.

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase is tetrahydrofuran (THF) or an aqueous buffer.[12]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C).

-

-

Calibration: Calibrate the system using a series of narrow-distribution polystyrene or polyethylene glycol standards of known molecular weights.

-

Data Analysis:

-

The elution profile is used to calculate Mw, Mn, and PDI (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution.

-

Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter of this compound micelles in solution, providing information about their size and aggregation state.

Objective: To determine the size of this compound micelles.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable aqueous buffer at concentrations above the CMC. Filter the solutions through a 0.22 µm filter to remove dust and other particulates.

-